molecular formula C19H14ClN3OS B2749486 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide CAS No. 897457-94-2

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide

Cat. No.: B2749486
CAS No.: 897457-94-2
M. Wt: 367.85
InChI Key: PTRNZGVHYLJTPA-UHFFFAOYSA-N
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Description

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide is a compound belonging to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their wide range of biological activities, including anticancer, antifungal, antibacterial, and antiviral properties . The compound’s structure features a chlorophenyl group and an imidazo[2,1-b][1,3]thiazole core, which contribute to its unique chemical and biological properties.

Mechanism of Action

Preparation Methods

The synthesis of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide typically involves the following steps :

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 4-chlorobenzaldehyde and thiosemicarbazide can form the imidazo[2,1-b][1,3]thiazole core.

    Acetylation: The imidazo[2,1-b][1,3]thiazole core is then acetylated using acetic anhydride to introduce the acetamide group.

    N-Phenylation:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and specific reaction conditions to streamline the synthesis process.

Chemical Reactions Analysis

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or dimethyl sulfoxide (DMSO), catalysts such as palladium on carbon (Pd/C), and specific temperature and pressure conditions to facilitate the reactions.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It exhibits significant biological activities, including anticancer, antifungal, and antibacterial properties. It has been tested against various cancer cell lines and pathogens, showing promising results.

    Medicine: The compound is being explored for its potential use in cancer therapy, particularly due to its ability to inhibit the growth of cancer cells. It is also being studied for its potential use in treating fungal and bacterial infections.

    Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as antimicrobial coatings and drug delivery systems.

Comparison with Similar Compounds

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide can be compared with other imidazo[2,1-b][1,3]thiazole derivatives :

    Levamisole: An imidazo[2,1-b][1,3]thiazole derivative used as an anthelmintic and immunomodulator. Unlike this compound, Levamisole is primarily used for its immunostimulatory properties.

    CITCO: Another imidazo[2,1-b][1,3]thiazole derivative known for its ability to activate the constitutive androstane receptor (CAR). CITCO is used in research to study CAR activation and its effects on drug metabolism.

Properties

IUPAC Name

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3OS/c20-14-8-6-13(7-9-14)17-11-23-16(12-25-19(23)22-17)10-18(24)21-15-4-2-1-3-5-15/h1-9,11-12H,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRNZGVHYLJTPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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